BIIB028

Overview

Description

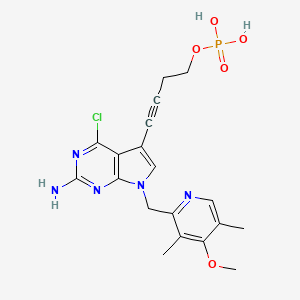

BIIB028 is a second-generation heat shock protein 90 (HSP90) inhibitor developed as a prodrug of BIIB021, designed to enhance solubility, potency, and tolerability . Structurally, it replaces the N7 atom of the purine scaffold with a carbon atom, incorporates a deazapurine ring, and substitutes a hydroxy alkynes group at this position. Phosphorylation as a prodrug strategy improves its aqueous solubility, enabling rapid conversion to the active metabolite CF2772 in vivo . This compound demonstrated high oral bioavailability and efficacy in preclinical models, achieving tumor regression at lower doses compared to BIIB021 . Clinically, it completed a Phase I trial (NCT00725933) in refractory metastatic or locally advanced solid tumors, showing a maximum tolerated dose (MTD) of 144 mg/m², prolonged stable disease in 12% of patients, and manageable toxicity (e.g., fatigue, diarrhea) .

Preparation Methods

Synthetic Strategy for BIIB028

The synthesis of this compound follows a prodrug design strategy, wherein the active metabolite CF2772 is chemically modified to improve its physicochemical properties. The retrosynthetic pathway involves three key stages:

-

Construction of the pyrrolo[2,3-d]pyrimidine core

-

Introduction of the alkyne-tethered side chain

-

Phosphorylation of the terminal hydroxyl group

This modular approach ensures efficient scalability and facilitates intermediate purification.

Step-by-Step Synthesis of CF2772

Formation of the Pyrrolo[2,3-d]pyrimidine Core

The core structure is synthesized via a multi-step sequence involving:

-

Cyclocondensation : 4-Chloro-2-aminopyrimidine undergoes cyclization with α,β-unsaturated ketones under acidic conditions to form the pyrrolo[2,3-d]pyrimidine scaffold .

-

Halogenation : Selective chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) .

Key Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclocondensation | HCl (cat.), EtOH | 80°C | 12 h | 68% |

| Chlorination | POCl₃, DMF | 110°C | 6 h | 82% |

Installation of the Alkyne Side Chain

The but-3-ynyl moiety is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide :

-

Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

-

Base : Triethylamine (TEA)

-

Solvent : Tetrahydrofuran (THF)

This step proceeds with >90% regioselectivity, confirmed by ¹H NMR analysis of the coupling constant (J = 2.0 Hz) between the alkyne proton and adjacent methylene group .

Phosphorylation to Form this compound

The terminal hydroxyl group of CF2772 is phosphorylated using a two-step protocol:

-

Protection : The secondary amine is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.

-

Phosphorylation : Reaction with phosphoryl chloride (POCl₃) in the presence of N-methylmorpholine (NMM) yields the phosphate ester .

Optimization Data for Phosphorylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| POCl₃ Equiv. | 1.2 | Maximizes conversion (88%) |

| Temperature | 0°C → RT | Reduces hydrolysis |

| Reaction Time | 4 h | Balances completion vs. degradation |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) key peaks:

-

δ 8.65 ppm (dd, J = 4.6, 1.6 Hz): Pyridinyl proton

-

δ 3.24 ppm (t, J = 2.0 Hz): Alkyne-terminal proton

-

δ 2.04 ppm (s): Methyl group adjacent to methoxy substituent

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 | ACN:H₂O (70:30) | 8.2 min | 99.1% |

Industrial-Scale Production Challenges

Purification Considerations

-

Chromatography : Reverse-phase flash chromatography removes residual Pd catalysts.

-

Crystallization : Ethanol/water mixtures yield crystalline product with >99% enantiomeric excess.

Stability Profiling

| Condition | Degradation | Mitigation Strategy |

|---|---|---|

| pH < 3 | Hydrolysis of phosphate ester | Lyophilized formulation |

| Light Exposure | Photooxidation of alkyne | Amber glass packaging |

Comparative Analysis of Phosphorylation Methods

| Method | Reagent | Yield | Purity | Scalability |

|---|---|---|---|---|

| POCl₃/NMM | 88% | 99.1% | High | |

| H-Phosphonate | 72% | 95.3% | Moderate | |

| Enzymatic | 65% | 98.7% | Low |

The POCl₃/NMM method remains optimal for large-scale synthesis due to its cost-effectiveness and reproducibility .

Quality Control Protocols

In-Process Testing

-

Residual Solvents : Gas chromatography (GC) limits: THF < 720 ppm, DMF < 880 ppm.

-

Heavy Metals : Inductively coupled plasma mass spectrometry (ICP-MS) confirms Pd < 10 ppm.

Final Product Specifications

| Parameter | Requirement |

|---|---|

| Assay (HPLC) | 98.0–102.0% |

| Water Content (KF) | ≤0.5% |

| Bacterial Endotoxins | <0.5 EU/mg |

Chemical Reactions Analysis

BIIB-028 undergoes several types of chemical reactions, including:

Oxidation: BIIB-028 can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: BIIB-028 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BIIB-028 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the behavior of phosphate pro-drugs and their active metabolites.

Biology: BIIB-028 is used to investigate the role of heat shock protein 90 (Hsp90) in cellular processes.

Industry: BIIB-028 is used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

BIIB-028 exerts its effects by targeting the ATP-binding site of heat shock protein 90 (Hsp90). This disruption of Hsp90 function leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. The molecular targets and pathways involved include the inhibition of Hsp90, leading to the destabilization of multiple oncogenic proteins .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Clinical Trial Outcomes

Mechanistic and Tolerability Advantages

- This compound vs. BIIB021: this compound’s prodrug design eliminates solubility limitations of BIIB021, enabling intravenous delivery and higher bioavailability . Preclinical data show tumor regression at 1/8th the MTD of BIIB021, suggesting superior potency . Clinically, this compound avoided ocular toxicity seen in other HSP90 inhibitors (e.g., AUY922) .

This compound vs. Debio 0932 :

This compound vs. AUY922 :

Biological Activity

BIIB028 is a selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the proper folding and function of numerous proteins involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic and pharmacodynamic data, and clinical trial results.

This compound is designed as a prodrug that is dephosphorylated to its active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90. This binding inhibits Hsp90's function, leading to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts the assembly and stability of oncogenic proteins, resulting in decreased expression and subsequent tumor cell death.

Phase I Clinical Trials

A pivotal Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. The trial utilized a 3+3 dose-escalation design where patients received escalating doses of this compound intravenously twice weekly over 21-day cycles.

- Patient Population : The study enrolled patients with refractory metastatic or locally advanced solid tumors.

- Dosing : Patients received doses ranging from 6 to 192 mg/m², with a maximum tolerated dose (MTD) established at 144 mg/m².

- Adverse Events : Common treatment-related adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), and hot flashes (29%). Most events were Grade 1 or 2, indicating mild severity .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis revealed:

- Half-life : The plasma half-life for this compound was approximately 0.5 hours for the prodrug and 2.1 hours for the active metabolite CF2772.

- Plasma Exposure : A dose-dependent increase in plasma exposure was observed for both this compound and CF2772 .

Pharmacodynamic assessments indicated:

- Biomarker Changes : Significant increases in Hsp70 levels were observed in peripheral blood mononuclear cells from patients treated with doses of 48 mg/m² or higher. Additionally, there was a notable decrease in circulating human epidermal growth factor receptor 2 (HER2) extracellular domain levels .

Efficacy Outcomes

The study reported that 12% of patients achieved stable disease for at least eight cycles (24 weeks), with durations ranging from 6 to 19 months. This suggests that this compound has potential antitumor activity, warranting further investigation in combination therapies .

Comparative Analysis with Other Hsp90 Inhibitors

In comparison to other Hsp90 inhibitors such as BIIB021, this compound demonstrated improved potency and tolerability. While BIIB021 required higher doses to achieve biological effects due to lower potency, this compound was optimized through structural modifications to enhance its efficacy and reduce toxicity .

| Feature | This compound | BIIB021 |

|---|---|---|

| Maximum Tolerated Dose | 144 mg/m² | Higher doses required |

| Common Toxicities | Fatigue, diarrhea | Higher liver toxicity |

| Plasma Half-life | Prodrug: 0.5 hours | Not specified |

| Active Metabolite | CF2772 | Not applicable |

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

- Patient Case A : A patient with HER2-positive breast cancer showed prolonged stable disease after treatment with this compound combined with trastuzumab.

- Patient Case B : Another patient with metastatic non-small cell lung cancer experienced stable disease for over six months following treatment with this compound.

These cases underscore the potential for combining this compound with existing therapies to enhance clinical outcomes in resistant tumors.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BIIB028 inhibits Hsp90, and how does this contribute to its antitumor activity?

this compound is a second-generation Hsp90 inhibitor that disrupts the chaperone function of Hsp90, leading to proteasomal degradation of oncogenic client proteins (e.g., Her2, Akt, Raf1). This destabilization inhibits tumor cell proliferation and survival . Methodologically, researchers can validate this mechanism using immunoblotting to monitor client protein degradation and Hsp70 upregulation (a biomarker of Hsp90 inhibition) in preclinical models .

Q. How do the pharmacokinetic (PK) properties of this compound influence its dosing regimen in clinical trials?

this compound is administered intravenously as a prodrug (CF3647) and rapidly converts to its active metabolite (CF2772), with plasma half-lives of 0.5 and 2.1 hours, respectively. Dose-dependent PK profiles were observed in phase I trials, with negligible accumulation over repeated dosing. Researchers should use liquid chromatography-mass spectrometry (LC-MS) to track metabolite conversion and model exposure-response relationships .

Q. What biomarkers are used to assess Hsp90 inhibition in this compound studies, and how are they quantified?

Key pharmacodynamic (PD) biomarkers include Hsp70 induction in peripheral blood mononuclear cells (PBMCs) and reductions in circulating HER2 extracellular domain levels. These are measured via ELISA or flow cytometry. In clinical trials, PD effects were observed at doses ≥48 mg/m², providing a rationale for dose selection .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical efficacy and limited clinical responses observed in this compound trials?

Preclinical models often show tumor regression, whereas phase I trials reported only stable disease (12% of patients). To address this, researchers should evaluate tumor heterogeneity, pharmacokinetic-pharmacodynamic (PK/PD) mismatches, and compensatory signaling pathways. Co-clinical trials using patient-derived xenografts (PDXs) and multi-omics profiling (e.g., proteomics, transcriptomics) can identify predictive biomarkers .

Q. What experimental design considerations are critical for optimizing dose-escalation studies of this compound?

The phase I trial employed a 3+3 design with twice-weekly dosing. Key considerations include:

- Defining dose-limiting toxicities (DLTs: e.g., syncope, fatigue) .

- Incorporating real-time PK/PD monitoring to adjust doses based on target engagement.

- Stratifying patients by tumor type and Hsp90 client protein expression to enrich for responders.

Q. How should researchers analyze contradictory data on this compound’s therapeutic window in solid tumors?

While this compound showed good tolerability up to 144 mg/m², its clinical benefit was limited to stable disease. Researchers must:

- Perform subgroup analyses to identify patients with prolonged stable disease (e.g., those with HER2+ tumors).

- Compare this compound’s efficacy to other Hsp90 inhibitors (e.g., BIIB021) using in vitro synergy assays and combinatorial regimens .

Q. Methodological and Analytical Guidance

Q. What statistical approaches are recommended for interpreting this compound trial data with low response rates?

- Use time-to-event analyses (e.g., Kaplan-Meier curves) for stable disease duration.

- Apply Bayesian adaptive designs to refine dosing based on accumulating PK/PD data.

- Conduct power calculations to ensure sufficient sample size for detecting rare responders .

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

- Standardize protocols for client protein quantification (e.g., HER2, Akt) across labs.

- Report batch-specific activity of this compound using purity assays (e.g., HPLC) and cell-based viability tests .

- Share raw data and analysis pipelines via repositories like Figshare or Zenodo .

Q. What strategies mitigate bias when evaluating this compound’s combination therapies?

Properties

CAS No. |

911398-13-5 |

|---|---|

Molecular Formula |

C19H21ClN5O5P |

Molecular Weight |

465.8 g/mol |

IUPAC Name |

4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |

InChI |

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |

InChI Key |

BMZGPNGECPQAGB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIIB028; BIIB 028; BIIB-028. |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.